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Compound of Interest

Compound Name: Methyl 5-amino-2-fluorobenzoate

Cat. No.: B1317051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-amino-2-fluorobenzoate is a versatile scaffold in medicinal chemistry, serving as a

key building block for the synthesis of a diverse range of biologically active molecules. Its

unique substitution pattern, featuring an activating amino group and a deactivating but

metabolically stabilizing fluorine atom, provides a valuable starting point for the design of novel

therapeutic agents. This technical guide explores the synthesis, biological activities, and

structure-activity relationships (SAR) of various analogs and derivatives of methyl 5-amino-2-
fluorobenzoate, with a focus on their potential as kinase inhibitors and anticancer agents.

Detailed experimental protocols and insights into relevant signaling pathways are provided to

support further research and development in this area.

Core Structure and Physicochemical Properties
Methyl 5-amino-2-fluorobenzoate possesses the following key structural and chemical

features:
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Property Value Reference

CAS Number 56741-34-5

Molecular Formula C₈H₈FNO₂

Molecular Weight 169.15 g/mol

Appearance Solid

SMILES O=C(OC)C1=CC(N)=CC=C1F

InChI Key
ILVPFTMKCHREDJ-

UHFFFAOYSA-N

Synthesis of Analogs and Derivatives
The primary amino group of methyl 5-amino-2-fluorobenzoate serves as a key handle for

synthetic elaboration. Common derivatization strategies include N-acylation, N-sulfonylation,

and the formation of ureas and thioureas.

Experimental Protocol: General Procedure for N-
Acylation
This protocol describes a general method for the acylation of the amino group of methyl 5-
amino-2-fluorobenzoate using an acyl chloride.

Materials:

Methyl 5-amino-2-fluorobenzoate

Anhydrous Dichloromethane (DCM)

Pyridine or Triethylamine (TEA)

Desired Acyl Chloride (e.g., Benzoyl chloride, Acetyl chloride)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Water
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Brine

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Ethyl acetate and Hexanes for chromatography

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl
5-amino-2-fluorobenzoate (1.0 equivalent).

Dissolve the starting material in anhydrous DCM.

Cool the solution to 0 °C using an ice bath.

To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The

acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of saturated

aqueous NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract the product into the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter off the drying agent and concentrate the organic layer under reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes).[1][2]
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Workflow for N-Acylation:

Start Dissolve Methyl 5-amino-2-fluorobenzoate
in anhydrous DCM Cool to 0 °C Add Pyridine/TEA Add Acyl Chloride Stir at 0 °C to RT Quench with NaHCO₃ Extract with organic solvent Wash with H₂O and Brine Dry over MgSO₄/Na₂SO₄ Concentrate in vacuo Column Chromatography Pure N-Acylated Product

Click to download full resolution via product page

General workflow for the N-acylation of methyl 5-amino-2-fluorobenzoate.

Biological Activities and Structure-Activity
Relationship (SAR)
Derivatives of the methyl 5-amino-2-fluorobenzoate scaffold have been investigated for a

range of biological activities, most notably as inhibitors of protein kinases involved in cancer

cell signaling.

Kinase Inhibitory Activity
The aminobenzoate scaffold has been identified as a potential pharmacophore for targeting the

ATP-binding site of various kinases, including Phosphoinositide 3-kinases (PI3Ks).[3][4][5] The

PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation,

and survival, and its aberrant activation is a hallmark of many cancers.

Structure-Activity Relationship (SAR) for PI3K Inhibition:

While specific SAR data for methyl 5-amino-2-fluorobenzoate derivatives as PI3K inhibitors

is not extensively published, general principles for related scaffolds can be extrapolated:

N-Acyl/Sulfonyl Group: The nature of the substituent on the amino group is crucial for

activity. Bulky and hydrophobic groups can enhance binding to the hydrophobic regions of

the ATP-binding pocket.

Fluorine Substitution: The 2-fluoro substituent can influence the pKa of the amino group and

participate in hydrogen bonding interactions with the kinase hinge region, thereby modulating

binding affinity and selectivity.
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Ester Group: The methyl ester can be a site for metabolic modification. Conversion to the

corresponding carboxylic acid or amide can alter the pharmacokinetic and pharmacodynamic

properties of the molecule.

Anticancer Activity
The antiproliferative effects of aminobenzoate derivatives are often linked to their kinase

inhibitory activity. By blocking key signaling pathways, these compounds can induce cell cycle

arrest and apoptosis in cancer cells.

Quantitative Data for Related Anticancer Agents:

The following table summarizes the cytotoxic activity of some heterocyclic compounds with

scaffolds related to potential derivatives of methyl 5-amino-2-fluorobenzoate. This data

provides a benchmark for the potential potency of this class of compounds.
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Compound Class Cancer Cell Line IC₅₀ (µM) Reference

2-

Aminodihydroquinolin

e analog (5f)

MDA-MB-231 (Breast) ~2 [6]

2-

Aminodihydroquinolin

e analog (5h)

MDA-MB-231 (Breast) ~2 [6]

Thiazolo[4,5-

d]pyrimidine (3b)
A375 (Melanoma) >5000 [7]

Thiazolo[4,5-

d]pyrimidine (3b)
C32 (Melanoma) >5000 [7]

Thiazolo[4,5-

d]pyrimidine (3b)
DU145 (Prostate) 125 [7]

Thiazolo[4,5-

d]pyrimidine (3b)
MCF-7 (Breast) 250 [7]

Aminobenzylnaphthol

(MMZ-45AA)
BxPC-3 (Pancreatic) 13.26 [8]

Aminobenzylnaphthol

(MMZ-140C)
HT-29 (Colon) 11.55 [8]

Signaling Pathways
The primary signaling pathway implicated in the anticancer activity of many aminobenzoate-

related kinase inhibitors is the PI3K/Akt/mTOR pathway.
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The PI3K/Akt/mTOR signaling pathway and the point of inhibition by aminobenzoate
derivatives.
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Mechanism of Action:

Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K.

PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate

phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH)

domains, such as PDK1 and Akt, to the cell membrane.

This co-localization facilitates the activation of Akt by PDK1.

Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1,

leading to increased cell growth and proliferation, and the inhibition of pro-apoptotic proteins.

Analogs of methyl 5-amino-2-fluorobenzoate can act as competitive inhibitors at the ATP-

binding site of PI3K, thereby blocking the entire downstream signaling cascade.

Experimental Workflow for Biological Evaluation
A typical workflow for the preclinical evaluation of novel methyl 5-amino-2-fluorobenzoate
derivatives as anticancer agents is outlined below.
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In Vitro Evaluation

In Vivo Evaluation

Synthesis of Analogs

Enzyme Inhibition Assay
(e.g., Kinase Assay)

Cell Proliferation Assay
(e.g., MTT, SRB)

Apoptosis Assay
(e.g., Flow Cytometry)

Western Blot Analysis
(Pathway Modulation)

Pharmacokinetic Studies
(ADME)

Xenograft Tumor Models

Toxicity Studies

Click to download full resolution via product page

Experimental workflow for the evaluation of anticancer drug candidates.
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Conclusion
Methyl 5-amino-2-fluorobenzoate represents a promising scaffold for the development of

novel kinase inhibitors with potential applications in oncology. The synthetic accessibility of its

amino group allows for the creation of diverse chemical libraries. Further exploration of the

structure-activity relationships, particularly focusing on modifications that enhance potency and

selectivity for specific kinase targets, is warranted. The detailed protocols and conceptual

frameworks provided in this guide aim to facilitate the advancement of research in this exciting

area of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1317051#methyl-5-amino-2-fluorobenzoate-analogs-
and-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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